molecular formula C18H23N3O2S B5770574 N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide

N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide

Cat. No. B5770574
M. Wt: 345.5 g/mol
InChI Key: DUFUTSZNVXARRN-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide is a chemical compound that has potential applications in scientific research. This compound is a quinazoline derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases and matrix metalloproteinases. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the activity of inflammatory enzymes. Additionally, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, in order to develop it as a potential therapeutic agent.

Synthesis Methods

N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been synthesized using various methods. One of the most common methods is the reaction of 4-oxo-2-thioxo-1,4-dihydroquinazoline with cyclohexylbromide and 4-bromobutanoyl chloride in the presence of a base. Another method involves the reaction of 4-oxo-2-thioxo-1,4-dihydroquinazoline with cyclohexylamine and butanoyl chloride. These methods have been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-cyclohexyl-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has potential applications in scientific research. This compound has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-16(19-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)20-18(21)24/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUTSZNVXARRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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